1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
(E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine: Contains a thiophene ring and an imine group, showing different reactivity and applications.
Uniqueness
1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-3-4-9(14-8)7-11-10-5-6-13(2)12-10/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
KLQYGPNQVPARTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.